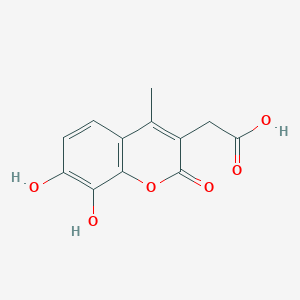

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Vue d'ensemble

Description

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are naturally occurring lactones derived from plants, fungi, and bacteria. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the Pechmann condensation reaction. This reaction uses resorcinol and ethyl acetoacetate as starting materials in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the coumarin core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid exhibit notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compound's structure allows it to interact with bacterial cell walls, leading to cell lysis and death .

Antioxidant Properties

The compound's antioxidant capabilities are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly beneficial in preventing oxidative stress-related diseases. In vitro studies have shown that it can enhance the activity of endogenous antioxidants, thereby providing a protective effect against cellular damage .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound has shown a high selectivity ratio for AChE over butyrylcholinesterase (BuChE), indicating its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activities. For example, modifications to the hydroxyl groups or the introduction of different substituents can lead to compounds with improved potency against specific targets .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various derivatives of coumarin, including this compound. The results indicated that certain derivatives exhibited strong activity against Staphylococcus pneumoniae, suggesting potential applications in developing new antibiotics .

Case Study 2: Neuroprotective Effects

In another study focusing on cognitive enhancement, the compound was tested for its effects on memory in scopolamine-induced amnesia models. The results showed that it significantly improved memory retention and cognitive function, highlighting its potential use in treating cognitive disorders .

Mécanisme D'action

The mechanism of action of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways like MAPK.

Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

Comparaison Avec Des Composés Similaires

7-Hydroxy-4-methylcoumarin-3-acetic acid: Similar structure but lacks the additional hydroxyl group at the 8-position.

6,7-Dihydroxy-4-methylcoumarin: Similar structure but hydroxyl groups are at different positions.

Uniqueness: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of hydroxyl groups at both the 7 and 8 positions, which enhances its antioxidant and radical scavenging properties compared to other coumarin derivatives .

Activité Biologique

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, also known as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic effects. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₀O₅

- Molecular Weight : 234.20 g/mol

- CAS Number : 5852-10-8

The biological activity of coumarin derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These interactions can lead to:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi .

Antioxidant Activity

Research indicates that this compound demonstrates strong antioxidant capabilities. It has been shown to protect cells from oxidative damage by neutralizing reactive oxygen species (ROS). The antioxidant effect was evaluated using various in vitro models, revealing a protective effect against hydrogen peroxide-induced damage in fibroblast cells .

Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various coumarin derivatives, this compound showed notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth at low concentrations .

Anti-inflammatory Effects

Coumarin derivatives are known for their anti-inflammatory properties. The compound has been tested in models of inflammation and demonstrated the ability to reduce inflammatory markers significantly. This suggests potential applications in treating inflammatory diseases .

Data Summary

Case Studies

-

Antioxidant Activity Study :

In vitro assays demonstrated that this compound significantly decreased ROS levels in human fibroblast cells exposed to oxidative stress. The study concluded that the compound could be a potent agent for protecting against oxidative damage in skin cells . -

Antimicrobial Efficacy :

A comprehensive study assessed the antimicrobial properties of several coumarins, including this compound. Results indicated that it had an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent . -

Inflammation Model :

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory conditions .

Propriétés

IUPAC Name |

2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYGFCYJOHAJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.